2-Chloro-4-methoxy-3-methylaniline
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Overview
Description
“2-Chloro-4-methoxy-3-methylaniline” is a chemical compound with the molecular formula C7H8ClNO . It is used as a reactant in the preparation of dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells .
Synthesis Analysis
The synthesis of “this compound” could involve several steps. One synthetic method involves dissolving polysulfide in water, stirring, adding ammonium salts, heating, controlling the temperature to be 30-105 DEG C, adding dropwisely 6-chloro-2-nitrotoluene to perform a reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methylamine group .Scientific Research Applications
Biological Activity and Pharmaceutical Implications
- Antitumorigenic and Antiangiogenic Effects: Research on related estrogen metabolites suggests that compounds with methoxy groups, such as 2-methoxyestradiol derived from catechol estrogens, exhibit antitumorigenic and antiangiogenic effects. These studies highlight the potential of methoxy-substituted anilines in cancer research, particularly in understanding estrogen-induced cancers and exploring novel therapeutic avenues (B. Zhu & A. Conney, 1998).
Environmental Toxicology and Herbicide Research
- Herbicide Toxicity Studies: A scientometric review on the herbicide 2,4-D, a chlorophenoxyacetic acid, provides insights into the toxicology and mutagenicity of herbicides. Although the focus is on 2,4-D, the methodologies and findings can be relevant for researching the environmental impact and toxicological profile of similar compounds, including those with chloro and methoxy groups (Natana Raquel Zuanazzi et al., 2020).
Chemical Synthesis and Industrial Applications
- Synthesis of Pharmaceutical Impurities: Studies focusing on the novel synthesis of pharmaceutical compounds, such as omeprazole and its impurities, reveal the intricate processes involved in creating and isolating specific chemical entities. This research underscores the importance of precise chemical synthesis techniques, which could be applicable to the manufacturing and study of 2-Chloro-4-methoxy-3-methylaniline derivatives for pharmaceutical use (S. Saini et al., 2019).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-3-methylaniline . Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors, including a person’s age, sex, health status, and genetic makeup, can also influence the compound’s effects.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methoxy-3-methylaniline is known to participate in biochemical reactions involving free radical bromination, nucleophilic substitution, and oxidation . It interacts with enzymes and proteins, particularly those involved in these reactions. The nature of these interactions is largely determined by the compound’s structure, which includes a benzene ring that can undergo resonance stabilization .
Cellular Effects
It is known that similar compounds can produce reactive oxygen species, resulting in oxidative cellular damage and compensatory cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with dosage. High doses may result in toxic or adverse effects
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-chloro-4-methoxy-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLDYNCBJSQCRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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